Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate is an organic compound classified as an ester, characterized by a methyl ester functional group attached to a 2-hydroxypropanoate backbone. Its molecular formula is with a molecular weight of approximately 247.07 g/mol. The compound features a dichlorophenyl group, which contributes to its chemical properties and potential biological activities. The presence of the hydroxyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.
These reactions are significant for modifying the compound for specific applications in research and industry.
Research into the biological activity of Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate suggests potential antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, possibly modulating enzyme activity or receptor binding. Studies indicate that compounds with similar structures often exhibit significant biological effects, making this compound a candidate for further pharmacological investigation.
The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate typically involves:
Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate has various applications:
Interaction studies of Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate focus on its binding affinity to enzymes or receptors. The unique structure of the dichlorophenyl group may influence its interaction profiles, potentially leading to selective modulation of biochemical pathways. This aspect is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.
Several compounds share structural similarities with Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Methyl 3-hydroxypropanoate | 6149-41-3 | 0.96 |
Methyl (3-chlorophenyl)acetate | 6725-44-6 | 0.94 |
Ethyl 2-(3-chlorophenyl)acetate | 14062-29-4 | 0.92 |
Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate | 1329489-84-0 | 0.92 |